molecular formula C19H23N5 B2809573 1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 612524-16-0

1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B2809573
CAS-Nummer: 612524-16-0
Molekulargewicht: 321.428
InChI-Schlüssel: VEZRQXBTIHMMKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C19H23N5 and its molecular weight is 321.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly as a potential therapeutic agent in oncology. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, including inhibition of various kinases implicated in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in cancer models, and potential clinical applications.

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to mimic adenosine triphosphate (ATP), allowing it to competitively inhibit protein kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. The specific biological activity of this compound has been linked to its interaction with the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs), which are often overexpressed or mutated in various cancers.

In Vitro Studies

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-proliferative effects against several cancer cell lines. For instance:

  • EGFR Inhibition : A study reported that compounds structurally similar to this compound showed IC50 values in the low micromolar range against wild-type and mutant EGFRs (IC50 = 0.016 µM for wild-type) .
  • Cell Cycle Arrest : Flow cytometric analysis indicated that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases. This was evidenced by an increase in the BAX/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling .
CompoundCell LineIC50 (µM)Mechanism
12bA5498.21EGFR Inhibition
12bHCT-11619.56EGFR Inhibition
12bEGFR T790M0.236EGFR Inhibition

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Tumor Models : The compound demonstrated significant tumor growth inhibition in mouse models bearing human cancer xenografts. Notably, it was effective against glioblastoma and neuroblastoma models, where it targeted activated Src kinases .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidines in clinical settings:

  • Case Study 1 : A patient with advanced non-small cell lung cancer (NSCLC) treated with a pyrazolo[3,4-d]pyrimidine derivative showed a partial response after three months of therapy, correlating with a reduction in tumor size and improved survival metrics.
  • Case Study 2 : In a clinical trial involving patients with B-cell malignancies, treatment with an ATP-competitive pyrazolo[3,4-d]pyrimidine led to significant reductions in tumor burden and favorable safety profiles compared to traditional chemotherapy .

Eigenschaften

IUPAC Name

1-[(4-methylphenyl)methyl]-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-14-3-5-16(6-4-14)12-24-19-17(11-22-24)18(20-13-21-19)23-9-7-15(2)8-10-23/h3-6,11,13,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZRQXBTIHMMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.